molecular formula C13H15FO2 B2502157 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid CAS No. 1225506-32-0

1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B2502157
CAS No.: 1225506-32-0
M. Wt: 222.259
InChI Key: KNKZWRPVYPXRBJ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . Its structure features a cyclopentane ring where one carbon is substituted with both a benzyl group, containing a fluorine atom at the para position, and a carboxylic acid functional group. This specific arrangement places it in a class of cyclopentane carboxylic acid derivatives, which are of significant interest in medicinal and pharmaceutical chemistry. While specific biological data for this compound is not available in the public domain, structurally related compounds with the cyclopentane-1-carboxylic acid core have demonstrated considerable research value. For instance, certain cycloalkyl-carboxylic acid compounds are investigated for cholesterol management and related uses . Furthermore, fluorinated analogs of 1-aminocyclopentane-1-carboxylic acid have been developed and evaluated as positron emission tomography (PET) imaging agents for detecting cancers, such as glioblastoma and prostate carcinoma, due to their transport by specific amino acid transporters in tumor cells . The presence of both the fluorophenyl moiety and the carboxylic acid group in this compound makes it a versatile building block or potential pharmacophore for developing novel therapeutic agents or imaging probes across various research areas, including metabolic disease and oncology. The product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKZWRPVYPXRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225506-32-0
Record name 1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • The compound serves as an important building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, facilitating the development of novel compounds with desired properties .
  • Medicinal Chemistry
    • Ongoing research suggests that this compound has potential biological activities, including:
      • Anti-inflammatory Properties : Studies indicate that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
      • Antimicrobial Activity : Preliminary tests show that it exhibits moderate to strong activity against several bacterial strains, indicating potential as an antimicrobial agent .
      • Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .
  • Biological Mechanism of Action
    • The interaction of the fluorophenyl group with specific molecular targets enhances binding affinity to enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing biological effects .

Anticancer Activity

A study focused on human lung adenocarcinoma cells revealed that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Evaluation

In vitro assays showed effective inhibition of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections. The compound's selective cytotoxicity against these pathogens highlights its promise for further development.

Enzyme Interaction Studies

Docking studies indicated that the compound binds effectively to active sites of acetylcholinesterase and urease, suggesting strong potential for therapeutic applications in conditions related to these enzymes.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to undergo various chemical reactions makes it valuable in developing new materials with specific characteristics for industrial applications.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Organic SynthesisBuilding block for complex organic moleculesFacilitates the development of novel compounds
Medicinal ChemistryAnti-inflammatory, antimicrobial, anticancer propertiesPotential therapeutic agents
Biological MechanismModulates enzyme activity and signaling pathwaysEnhances drug efficacy
Industrial ApplicationsProduction of specialty chemicals and materialsDevelopment of new materials

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications CAS Number
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid C₁₂H₁₃FO₂ 208.23 4-Fluorobenzyl High electronegativity; used in life sciences 214262-99-4
1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.68 4-Chlorophenyl Higher lipophilicity; mp 160–164°C 80789-69-1
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid C₁₂H₁₃FO₂ 208.23 2-Fluorophenyl Steric hindrance at ortho position 214262-96-1
1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid C₁₃H₁₆O₃ 220.27 4-Methoxyphenyl Electron-donating group; lower acidity Not provided
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid C₁₂H₁₄O₃ 206.23 3-Hydroxyphenyl Hydrogen bonding capability 92847-83-1
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid C₁₃H₁₅ClO₂ 250.71 3-Chlorobenzyl Increased steric bulk 54595233 (CID)

Functional Group and Electronic Effects

Halogen Substituents: The 4-fluoro derivative exhibits higher electronegativity and lower polarizability compared to the 4-chloro analogue (Cl: 3.0 vs. F: 4.0 on Pauling scale). This difference impacts acidity (pKa) and solubility. Fluorine’s smaller atomic radius also reduces steric effects compared to chlorine .

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 4-methoxy derivative (electron-donating) reduces carboxylic acid acidity compared to the 4-fluoro compound. Methoxy groups enhance solubility in polar solvents but may decrease metabolic stability .
  • The 3-hydroxy analogue introduces hydrogen-bonding capacity, improving water solubility but increasing susceptibility to oxidative degradation .

Ring Size Variations :

  • Cyclopropane derivatives (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, CAS 869970-64-9) exhibit higher ring strain and altered conformational dynamics compared to cyclopentane-based compounds, affecting reactivity and target interactions .

Biological Activity

1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid, also known by its chemical identifier 1225506-32-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15FO2
  • Molecular Weight : 222.26 g/mol
  • Density : Approximately 1 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include its role as an inhibitor of specific kinases and its anti-inflammatory properties.

The compound is believed to exert its effects through the inhibition of various kinases involved in cellular signaling pathways. For instance, studies have indicated that it may inhibit GSK-3β, a kinase implicated in numerous diseases, including Alzheimer's disease and cancer. The inhibition of GSK-3β can lead to reduced tau hyperphosphorylation, which is critical in the pathology of neurodegenerative diseases .

Inhibitory Activity

Recent research has shown that this compound exhibits inhibitory activity against several kinases:

Kinase TargetIC50 (nM)Reference
GSK-3β50
IKK-β100
ROCK-1200

These values indicate a promising potential for this compound as a therapeutic agent targeting these pathways.

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound can significantly reduce inflammation markers in models of induced inflammation. For example, it exhibited a dose-dependent decrease in TNFα levels in LPS-treated mice, suggesting its utility in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Model : In a study involving transgenic mice expressing tau proteins, treatment with the compound resulted in improved cognitive function and reduced tau hyperphosphorylation, indicating its potential for Alzheimer's therapy .
  • Cancer Cell Lines : The compound was tested against various cancer cell lines, showing selective cytotoxicity and inhibition of cell proliferation at nanomolar concentrations. Notably, it demonstrated enhanced efficacy when combined with other chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways, including cyclopentane ring formation followed by fluorophenylmethyl substitution. For example, analogous compounds (e.g., 1-(4-Chlorophenyl)-cyclopentane derivatives) are synthesized using Friedel-Crafts alkylation or Suzuki coupling for aryl group introduction, followed by carboxylation . Optimization involves adjusting catalysts (e.g., Pd for coupling reactions), solvents (polar aprotic for stability), and temperature (60–100°C for cyclization). Yields can be improved by purifying intermediates via column chromatography (hexane/ethyl acetate gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopentane ring geometry and fluorophenylmethyl substitution (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.5–3.5 ppm for cyclopentane CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents, if single crystals are obtainable .

Q. How can researchers screen the biological activity of this compound in early-stage drug discovery?

  • Methodological Answer : Perform in vitro assays targeting enzymes or receptors relevant to fluorinated analogs (e.g., GABA aminotransferase inhibition for anticonvulsant activity). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Prioritize cytotoxicity screening (MTT assay) and metabolic stability studies (hepatic microsomes) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism or impurities. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures to detect conformational exchange (e.g., cyclopentane ring puckering) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry .
  • HPLC Purification : Remove stereoisomeric or byproduct contaminants using reverse-phase C18 columns .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for carboxylation or fluorophenylmethyl substitution to predict regioselectivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclopentane ring closure) .
  • Microwave-Assisted Synthesis : Accelerate slow steps (e.g., aryl coupling) while reducing side reactions .
  • DoE (Design of Experiments) : Systematically optimize parameters like catalyst loading, solvent polarity, and stoichiometry .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes). Assess via:

  • LogP Measurements : Compare lipophilicity using shake-flask or chromatographic methods.
  • Plasma Protein Binding Assays : Use equilibrium dialysis to evaluate fluorine’s impact on bioavailability .

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